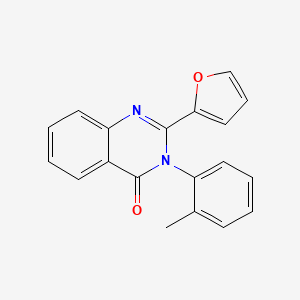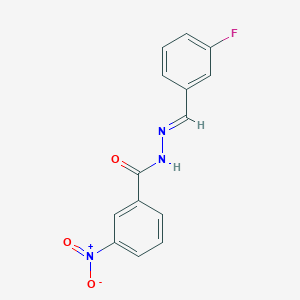
2-(4-chloro-2-methylphenoxy)-N-(2-hydroxy-5-isopropylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chloro-2-methylphenoxy)-N-(2-hydroxy-5-isopropylphenyl)acetamide, also known as AH7614, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the family of phenylpropanoid derivatives and has been found to exhibit a range of biochemical and physiological effects.
作用机制
The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-(2-hydroxy-5-isopropylphenyl)acetamide is not fully understood. However, it has been found to interact with various cellular targets such as enzymes, receptors, and ion channels. It has also been shown to modulate various signaling pathways that are involved in the regulation of cellular functions such as proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes such as acetylcholinesterase, tyrosinase, and cyclooxygenase. It has also been found to modulate the activity of various receptors such as GABA receptor and adenosine receptor.
实验室实验的优点和局限性
One of the advantages of using 2-(4-chloro-2-methylphenoxy)-N-(2-hydroxy-5-isopropylphenyl)acetamide in lab experiments is its high purity and stability. It is also readily available in large quantities, making it a cost-effective option for research. However, one of the limitations of using this compound is its potential toxicity and side effects, which need to be carefully monitored during experiments.
未来方向
There are several potential future directions for research involving 2-(4-chloro-2-methylphenoxy)-N-(2-hydroxy-5-isopropylphenyl)acetamide. One area of interest is the development of new drugs based on the structure of this compound for the treatment of various diseases. Another area of research is the elucidation of its mechanism of action and its interactions with cellular targets. Additionally, further studies are needed to explore its potential applications in other fields such as agriculture and food science.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential applications in scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. This compound holds promise for the development of new drugs and further exploration of its potential applications in various fields.
合成方法
The synthesis of 2-(4-chloro-2-methylphenoxy)-N-(2-hydroxy-5-isopropylphenyl)acetamide involves the reaction of 2-(4-chloro-2-methylphenoxy)acetic acid with 2-hydroxy-5-isopropylphenylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using standard techniques such as column chromatography or recrystallization.
科学研究应用
2-(4-chloro-2-methylphenoxy)-N-(2-hydroxy-5-isopropylphenyl)acetamide has been used extensively in scientific research due to its potential applications in various fields such as pharmacology, biochemistry, and neurobiology. One of the primary areas of research has been in the development of new drugs for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
属性
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-(2-hydroxy-5-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO3/c1-11(2)13-4-6-16(21)15(9-13)20-18(22)10-23-17-7-5-14(19)8-12(17)3/h4-9,11,21H,10H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAGIXKMFRIRKDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=C(C=CC(=C2)C(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(5-chloro-2-thienyl)methylene]-5-propyl-3-thiophenecarbohydrazide](/img/structure/B5887820.png)




![2-[(4-chlorobenzyl)thio]-N-(4-isopropylphenyl)acetamide](/img/structure/B5887854.png)
![2-[(4-chlorophenyl)thio]-N-(2-isopropylphenyl)acetamide](/img/structure/B5887859.png)

![2-adamantyl[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B5887868.png)


![3-[(2-chloro-5-methylphenyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5887915.png)
